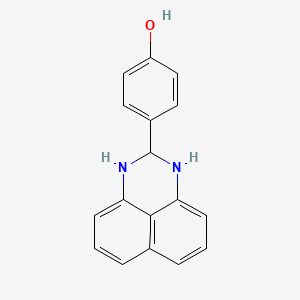

4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol

Description

Contextualization within Dihydroperimidine and Phenol (B47542) Hybrid Chemistry

The structure of 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol is a prime example of a hybrid molecule, combining the distinct chemical features of both dihydroperimidines and phenols. Perimidines and their derivatives are a versatile class of nitrogen-containing heterocycles known for their wide-ranging applications stemming from their unique electronic properties. nih.gov The perimidine nucleus is formed by fusing a six-membered ring with two nitrogen atoms at the 1 and 3 positions to a naphthalene (B1677914) core. nih.gov

The dihydroperimidine portion of the molecule provides a rigid, tricyclic framework. Structural studies on similar compounds, such as the isomer 2-(2,3-dihydro-1H-perimidin-2-yl)phenol, reveal a non-planar conformation for the central dihydropyrimidine (B8664642) ring. nih.gov This three-dimensional structure is significant, influencing how the molecule interacts with its environment.

The phenol group, a hydroxyl group attached to a benzene (B151609) ring, introduces another layer of chemical functionality. The hydroxyl group can act as a hydrogen bond donor, and the aromatic ring can participate in π-π stacking interactions. nih.gov In a related crystal structure, intramolecular hydrogen bonds between the phenolic hydroxyl group and a nitrogen atom of the perimidine ring were observed, which helps to stabilize the molecular conformation. nih.gov This hybridization of a versatile heterocyclic system with a functional phenolic moiety creates a molecule with a rich potential for varied chemical interactions and applications.

Significance in Contemporary Chemical Research

The unique structural and electronic characteristics of 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol and related dihydroperimidines have made them subjects of considerable interest in contemporary research. Their significance spans several areas of chemical science.

Intermediates in Synthesis: Perimidines have historically been used as intermediates in the synthesis of dyes and polymers. nih.gov Their stable yet reactive nature makes them valuable building blocks for constructing more complex molecules and materials. nih.gov

Ligand Development: The nitrogen atoms within the perimidine core make these compounds effective ligands for forming coordination complexes with metals. nih.gov They have been recognized as precursors to N-heterocyclic carbene (NHC) ligands, which are pivotal in modern catalysis. nih.gov

Biological and Pharmacological Potential: The broader class of perimidine derivatives has demonstrated a wide array of biological activities, including antitumor, antimicrobial, antioxidant, and anti-inflammatory properties. nih.govresearchgate.net For instance, studies on various 2-substituted-2,3-dihydro-1H-perimidines have shown promising antibacterial activity against specific strains like Escherichia coli and notable anti-inflammatory effects. researchgate.net The combination of the perimidine scaffold with other functional groups, such as the phenol in the title compound, is a common strategy in medicinal chemistry to enhance or modulate biological activity. researchgate.net

Materials Science: The electronic properties of the perimidine system are responsible for its use in diverse applications, including the development of photosensors and functional dyes. nih.gov The ability of these molecules to interact with light makes them appealing for research into advanced materials. nih.gov

Detailed research findings from DFT (Density Functional Theory) studies on a closely related isomer have quantified its electronic structure, showing a specific energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of 1.4933 eV. nih.gov Such computational studies are crucial for predicting the reactivity and stability of these molecules, guiding their application in various scientific fields. nih.gov

Structure

3D Structure

Properties

CAS No. |

64573-23-5 |

|---|---|

Molecular Formula |

C17H14N2O |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

4-(2,3-dihydro-1H-perimidin-2-yl)phenol |

InChI |

InChI=1S/C17H14N2O/c20-13-9-7-12(8-10-13)17-18-14-5-1-3-11-4-2-6-15(19-17)16(11)14/h1-10,17-20H |

InChI Key |

FADYQKSIESMOII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=C(C=C4)O |

solubility |

>39.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 4 2,3 Dihydro 1h Perimidin 2 Yl Phenol

Direct Condensation Approaches

The most fundamental and widely employed method for synthesizing 2,3-dihydro-1H-perimidines is the direct condensation of 1,8-diaminonaphthalene (B57835) with an aldehyde or ketone. academicjournals.org This approach forms the basis for numerous synthetic variations and optimizations.

Reactivity of Aldehydes and 1,8-Diaminonaphthalene in Dihydroperimidine Synthesis

The core reaction for the synthesis of 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol involves the cyclocondensation of 1,8-diaminonaphthalene with 4-hydroxybenzaldehyde. researchgate.net This reaction is a classic example of the formation of a heterocyclic ring system through the reaction of a dinucleophile (the diamine) with an electrophile (the aldehyde). The mechanism is initiated by the nucleophilic attack of one of the amino groups of 1,8-diaminonaphthalene on the carbonyl carbon of the aldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to yield the dihydroperimidine ring. kashanu.ac.ir

The reactivity of the aldehyde is a crucial factor in this synthesis. Aromatic aldehydes, such as 4-hydroxybenzaldehyde, readily participate in this condensation. The presence of substituents on the aromatic ring of the aldehyde can influence the reaction rate and yield, although a broad range of substituted aldehydes have been successfully employed. researchgate.netnih.gov Similarly, the unique geometry of 1,8-diaminonaphthalene, with its two amino groups held in close proximity, facilitates the intramolecular cyclization step, making it an ideal substrate for the formation of the perimidine ring system. mdpi.com

One-Pot Reaction Strategies and Optimization

To enhance the efficiency and sustainability of dihydroperimidine synthesis, significant efforts have been directed towards the development of one-pot reaction strategies. These methods aim to combine all reactants in a single reaction vessel, often under mild conditions, to afford the desired product in high yield with minimal work-up. researchgate.netresearchgate.net Optimization of these one-pot syntheses often involves screening various solvents, temperatures, and catalysts to identify the most effective conditions. For instance, reactions have been successfully carried out in a range of solvents including ethanol (B145695), methanol, acetonitrile, and even water, reflecting a move towards greener chemistry. nih.govmdpi.com In some cases, solvent-free conditions, such as grinding the reactants together at room temperature, have proven to be highly effective, further enhancing the environmental credentials of the synthesis. nih.gov The optimization process also considers reaction times, with many modern protocols achieving high yields in significantly shorter durations compared to traditional methods. researchgate.net

Catalytic Systems in Dihydroperimidine Formation

The use of catalysts has been instrumental in improving the efficiency and selectivity of dihydroperimidine synthesis. A wide array of catalytic systems, ranging from simple acids to sophisticated nanomaterials, have been explored.

Application of Lewis Acid Catalysts

Lewis acids have emerged as particularly effective catalysts for the synthesis of 2,3-dihydro-1H-perimidines. The role of the Lewis acid is to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the diamine. kashanu.ac.ir This activation lowers the energy barrier for the reaction, often leading to higher yields and shorter reaction times. A variety of Lewis acids have been successfully employed, including metal triflates like Ytterbium(III) triflate, and metal chlorides such as Indium(III) chloride and Samarium chloride. nih.govorganic-chemistry.org The choice of Lewis acid can be tailored to optimize the reaction for specific substrates and to align with green chemistry principles, favoring non-toxic and readily available catalysts. nih.gov For example, InCl₃ has been noted for its efficiency in aqueous media, offering a more environmentally friendly option. nih.gov

Table 1: Comparison of Lewis Acid Catalysts in Dihydroperimidine Synthesis

| Catalyst | Reaction Conditions | Advantages |

|---|---|---|

| Ytterbium(III) triflate | Mild conditions | Efficient and can be used in low catalytic loadings |

| InCl₃ | Water | Environmentally friendly, mild, and efficient |

| Cu(NO₃)₂·6H₂O | Ethanol, room temperature | High yields, short reaction times, readily available |

| Zn(OAc)₂·2H₂O | Mild conditions | Tunable and efficient for specific substrates |

Green Chemistry Principles in Catalyst Design (e.g., Boric Acid, Molecular Iodine)

In line with the principles of green chemistry, there has been a significant push to develop catalysts that are environmentally benign, reusable, and highly efficient. Boric acid and its derivatives, such as bis(oxalato)boric acid (HBOB), have been identified as effective solid acid catalysts for dihydroperimidine synthesis. researchgate.net These catalysts are often inexpensive, easy to handle, and can be recycled, making them attractive alternatives to conventional acid catalysts. researchgate.net

Molecular iodine has also been utilized as a highly efficient catalyst for this transformation. researchgate.net It is an inexpensive, non-toxic, and readily available reagent that can catalyze the reaction under mild conditions, often leading to high yields and short reaction times. researchgate.netnih.gov The use of such catalysts aligns with the goal of developing sustainable synthetic methodologies.

Exploration of Heterogeneous and Nanomaterial-Based Catalysis

The development of heterogeneous and nanomaterial-based catalysts represents a significant advancement in the synthesis of 2,3-dihydro-1H-perimidines. These catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, recyclability, and often enhanced catalytic activity due to their high surface area. kashanu.ac.irresearchgate.net

A variety of nanomaterials have been investigated as catalysts, including:

Nano-γ-Al₂O₃/SbCl₅: A Lewis acid catalyst that is effective under solvent-free conditions at room temperature. nih.gov

Fe₃O₄@NCs/BF₀.₂: A magnetic nanocatalyst that allows for easy separation and reuse. nih.gov

SiO₂ nanoparticles: Utilized in a grind-stone technique at room temperature under solvent-free conditions. nih.gov

δ-MnO₂ NPs: Biogenically synthesized nanoparticles that have shown superior catalytic activity. rsc.org

These heterogeneous catalysts not only improve the sustainability of the synthetic process but also open up possibilities for continuous flow reactions and large-scale production. kashanu.ac.ir

Table 2: Examples of Heterogeneous and Nanomaterial-Based Catalysts

| Catalyst | Synthetic Method | Key Features |

|---|---|---|

| Nano-γ-Al₂O₃/SbCl₅ | Grinding, solvent-free | High yields at room temperature |

| Fe₃O₄@NCs/BF₀.₂ | Solvent-free, ambient temperature | Magnetic, recyclable, green |

| SiO₂ nanoparticles | Grind-stone technique | Solvent-free, efficient at room temperature |

Reaction Mechanism Elucidation

The synthesis of 2,3-dihydro-1H-perimidines, including the specific derivative 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol, typically involves the condensation of 1,8-diaminonaphthalene with a corresponding aldehyde or ketone. The elucidation of the reaction mechanism provides critical insights into the formation of the heterocyclic ring system, guiding the optimization of reaction conditions and the development of new synthetic strategies.

The formation of the 2,3-dihydro-1H-perimidine ring is generally understood to proceed through a catalyzed cyclo-condensation reaction. The most common pathway involves the reaction of 1,8-diaminonaphthalene with an aldehyde, in this case, 4-hydroxybenzaldehyde. The mechanism can be delineated into several key steps. nih.gov

Initially, the carbonyl carbon of the aldehyde is activated, often by a catalyst (acidic or metallic) or even the solvent, which enhances its electrophilicity. nih.gov This activation facilitates the nucleophilic attack by one of the amino groups of 1,8-diaminonaphthalene. This attack leads to the formation of a tetrahedral carbinolamine intermediate.

Following the initial nucleophilic addition, the carbinolamine intermediate undergoes dehydration, eliminating a molecule of water to form a protonated imine, commonly known as a Schiff base. This intermediate is a crucial juncture in the reaction pathway. The subsequent and definitive step in the ring formation is an intramolecular nucleophilic attack. The second, unreacted amino group of the naphthalene (B1677914) backbone attacks the electrophilic imine carbon.

This intramolecular cyclization results in the formation of a five-membered ring fused to the naphthalene system, creating the core structure of the dihydroperimidine. The reaction concludes with a final 1,3-proton transfer, which neutralizes the charge and yields the stable 2,3-dihydro-1H-perimidine product. nih.gov This general pathway is widely accepted for the synthesis of a broad range of perimidine derivatives. nih.gov

The investigation of transient species such as intermediates and transition states is fundamental to a deep understanding of the reaction mechanism. While intermediates like the Schiff base are sometimes stable enough to be detected or isolated under specific conditions, transition states are, by definition, fleeting high-energy states that cannot be isolated. researchgate.net Their structures and energies are typically probed using computational chemistry and kinetic studies. researchgate.net

For the synthesis of 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol, the key intermediates are the carbinolamine and the subsequent Schiff base. The transition states correspond to the energy maxima between these intermediates.

TS1: The first transition state occurs during the initial nucleophilic attack of the amino group on the carbonyl carbon.

TS2: The second major transition state is associated with the intramolecular cyclization step, where the second amino group attacks the imine carbon. The geometry of this transition state is crucial for the efficient formation of the heterocyclic ring.

Modern mechanistic studies frequently employ computational methods, such as Density Functional Theory (DFT), to model the reaction pathway. rsc.org These calculations can provide detailed information on the geometries and energies of reactants, intermediates, transition states, and products. By mapping the potential energy surface, researchers can determine the activation energies for each step, identify the rate-determining step, and visualize the structural changes that occur throughout the reaction. This computational approach complements experimental evidence to build a comprehensive picture of the reaction mechanism. rsc.org

Table 1: Key Species in the Proposed Cyclization Pathway

| Species Type | Name/Description | Role in Mechanism |

| Reactant | 1,8-Diaminonaphthalene | Provides the diamine backbone for the heterocycle. |

| Reactant | 4-Hydroxybenzaldehyde | Provides the C2 carbon and its substituent for the ring. |

| Intermediate | Carbinolamine | Formed after the initial nucleophilic attack. |

| Intermediate | Schiff Base (Imine) | Formed after dehydration of the carbinolamine. |

| Transition State | TS1 | Energy maximum for the formation of the carbinolamine. |

| Transition State | TS2 | Energy maximum for the intramolecular cyclization step. |

| Product | 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol | The final stable heterocyclic compound. |

Advanced Structural Elucidation of 4 2,3 Dihydro 1h Perimidin 2 Yl Phenol

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid. For 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol, this technique has provided a high-resolution view of its molecular structure and crystal packing.

Determination of Molecular Conformation and Stereochemistry in the Solid State

The analysis of 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol shows that the asymmetric unit of the crystal contains two crystallographically independent molecules. nih.govnih.gov Each molecule is composed of a tricyclic perimidine unit linked to a phenol (B47542) group. nih.gov The perimidine portion features a naphthalene (B1677914) ring system fused with a non-planar C₄N₂ ring. nih.goviucr.org This six-membered diazine ring adopts an envelope conformation. nih.govnih.gov The specific puckering of this ring is characterized by the carbon atom of the NCN group being hinged at angles of 44.11(7)° and 48.50(6)° relative to the plane formed by the other five atoms in the two independent molecules. nih.govnih.goviucr.org The molecular conformation is further stabilized by intramolecular O-H⋯N hydrogen bonds within both independent molecules. nih.govnih.goviucr.org

Analysis of Crystallographic Packing and Unit Cell Parameters

The crystal structure of 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol is organized in a well-defined lattice. The two independent molecules within the asymmetric unit are linked together by an intermolecular N—H⋯O hydrogen bond, forming a fundamental building block of the crystal packing. nih.govnih.goviucr.org The specific parameters of the unit cell have been determined with high precision.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₄N₂O |

| Formula Weight | 262.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.0754 (5) |

| b (Å) | 10.3809 (4) |

| c (Å) | 17.9542 (7) |

| β (°) | 99.638 (2) |

| Volume (ų) | 2586.30 (17) |

| Z | 8 |

Supramolecular Chemistry and Intermolecular Interactions through Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that contribute to the stability of a crystal lattice. By mapping properties onto this unique molecular surface, a detailed picture of the crystal packing forces can be obtained.

| Interaction Type | Contribution (%) nih.gov |

|---|---|

| H···H | 52.9 |

| H···C/C···H | 39.5 |

| H···O/O···H | 5.8 |

| H···N/N···H | 1.0 |

| C···C | 0.5 |

| N···C/C···N | 0.2 |

| O···C/C···O | 0.1 |

Characterization of Hydrogen Bonding Networks (O-H⋯N, N-H⋯O)

Hydrogen bonds play a crucial role in defining the structure of 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol. The molecular conformation is significantly influenced by intramolecular O-H⋯N hydrogen bonds, which are present in both of the independent molecules in the asymmetric unit. nih.govnih.gov On a supramolecular level, the crystal packing is constructed through an intermolecular N—H⋯O hydrogen bond. nih.goviucr.org This interaction links the two independent molecules, forming a cohesive network that extends throughout the crystal. nih.gov

Role of Van der Waals and C-H···π Interactions in Crystal Stability

Additionally, C-H···π interactions are a key feature of the crystal packing. nih.gov These are represented by the H···C/C···H contacts, which account for 39.5% of the Hirshfeld surface. nih.govnih.goviucr.org The characteristic "wings" in the corresponding fingerprint plot confirm the presence of these interactions. nih.gov Conversely, analysis of the shape-index from the Hirshfeld surface suggests that there are no significant π–π stacking interactions present in the crystal structure. nih.gov Therefore, the combination of hydrogen bonding, van der Waals forces, and C-H···π interactions are the dominant forces governing the stability of the crystal. nih.goviucr.org

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework of 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol is anticipated to exhibit distinct signals corresponding to the aromatic protons of the perimidine and phenol rings, the N-H protons, the O-H proton, and the methine proton at the 2-position of the dihydroperimidine ring. The chemical shifts (δ) are influenced by the electronic environment of each proton. The protons on the phenol ring are expected to appear as doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the naphthalene moiety of the perimidine ring will present a more complex pattern of doublets and triplets. The N-H protons are likely to appear as a broad singlet, and the methine proton as a singlet. The phenolic O-H proton's chemical shift can be significantly influenced by solvent and temperature. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. It is expected to show distinct signals for each chemically non-equivalent carbon atom. The carbon atoms of the aromatic rings will resonate in the downfield region (typically δ 100-160 ppm). The carbon atom attached to the hydroxyl group (C-OH) and the carbon atoms attached to the nitrogen atoms in the perimidine ring will also have characteristic chemical shifts. The methine carbon at the 2-position is expected to appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic OH | 9.0-10.0 | - |

| Perimidine NH | 5.0-6.0 | - |

| C2-H | 5.5-6.5 | 60-70 |

| Phenol C-H (ortho to OH) | 6.8-7.0 | 115-120 |

| Phenol C-H (meta to OH) | 7.2-7.4 | 128-132 |

| Perimidine Aromatic C-H | 6.5-7.5 | 105-145 |

| Phenol C-OH | - | 155-160 |

| Phenol C (ipso to perimidine) | - | 130-135 |

| Perimidine Aromatic C | - | 105-145 |

Note: These are predicted chemical shift ranges and can vary based on the solvent and other experimental conditions.

Vibrational Spectroscopy (Fourier Transform Infrared, FT-IR) for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol by detecting the vibrational frequencies of its bonds.

The FT-IR spectrum is expected to display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ can be attributed to the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibrations of the dihydroperimidine ring are anticipated to appear in a similar region, typically around 3300-3400 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will likely produce several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the dihydroperimidine ring are expected in the 1250-1350 cm⁻¹ range, while the C-O stretching of the phenol group should be observable around 1200-1260 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3600 (broad) |

| Perimidine N-H | Stretching | 3300-3400 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-N | Stretching | 1250-1350 |

| Phenolic C-O | Stretching | 1200-1260 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol is expected to show absorption bands corresponding to π → π* transitions within the aromatic systems of the phenol and perimidine rings. The conjugation between these two ring systems will influence the position and intensity of the absorption maxima (λmax). Phenol itself typically shows absorption maxima around 270 nm. researchgate.net The extended conjugation in the perimidine system is likely to result in additional absorption bands at different wavelengths. The presence of the hydroxyl and amino groups, which act as auxochromes, can cause a bathochromic (red) shift in the absorption bands.

Interactive Data Table: Expected UV-Vis Absorption Maxima

| Electronic Transition | Chromophore | Expected λmax (nm) |

| π → π | Phenol Ring | ~270-280 |

| π → π | Perimidine Ring | ~300-350 |

Mass Spectrometric Confirmation of Molecular Identity

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula of C₁₇H₁₄N₂O. uni.lu

The mass spectrum would show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. The monoisotopic mass of this compound is 262.1106 Da. uni.lu Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, cleavage of the bond between the phenol and perimidine moieties could lead to characteristic fragment ions.

Interactive Data Table: Mass Spectrometric Data

| Parameter | Value |

| Molecular Formula | C₁₇H₁₄N₂O |

| Molecular Weight | 262.30 g/mol |

| Monoisotopic Mass | 262.1106 Da uni.lu |

| Predicted [M+H]⁺ | 263.1179 m/z uni.lu |

| Predicted [M+Na]⁺ | 285.0999 m/z uni.lu |

Quantum Chemical and Theoretical Computational Studies of 4 2,3 Dihydro 1h Perimidin 2 Yl Phenol

Density Functional Theory (DFT) Based Investigations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of complex organic molecules. By calculating the electron density, DFT methods can accurately predict molecular structures, energies, and various chemical descriptors. For 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol, DFT calculations at the B3LYP/6–311 G(d,p) level have been successfully used to model its characteristics in the gas phase. nih.gov

A crucial step in computational chemistry is the validation of theoretical models against experimental findings. For 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol, the geometric parameters obtained from DFT calculations show strong agreement with the data derived from single-crystal X-ray diffraction experiments. nih.gov This correlation confirms the accuracy of the chosen theoretical level (B3LYP/6–311 G(d,p)) for describing the molecular structure. nih.gov The comparison of selected bond lengths and angles from both theoretical calculations and experimental X-ray data underscores this agreement. nih.gov

| Parameter | Bond/Angle | Experimental (Molecule 1) | Experimental (Molecule 2) | Theoretical (DFT) |

|---|---|---|---|---|

| Bond Length (Å) | O1—C12 | 1.365 (2) | 1.366 (2) | 1.367 |

| N1—C10 | 1.401 (2) | 1.400 (2) | 1.396 | |

| N2—C11 | 1.458 (2) | 1.458 (2) | 1.465 | |

| Bond Angle (°) | C1—C10—N1 | 123.6 (1) | 123.6 (1) | 123.8 |

| C11—N2—C9 | 121.7 (1) | 121.7 (1) | 122.5 | |

| N1—C11—N2 | 111.3 (1) | 111.2 (1) | 111.1 |

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods are employed to calculate various descriptors that help in understanding and predicting this behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that a molecule is more polarizable and exhibits higher chemical reactivity. nih.gov

For 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol, DFT calculations have determined the energies of these orbitals and the resulting energy gap. nih.gov The HOMO and LUMO are reportedly localized across the entire plane of the molecule. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -3.2606 |

| ELUMO | -1.7673 |

| Energy Gap (ΔE) | 1.4933 |

Source: nih.gov

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. ymerdigital.comnih.gov The MESP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.netnumberanalytics.com Typically, electron-rich areas, such as those around electronegative atoms (e.g., oxygen, nitrogen), are shown in red and represent sites for electrophilic attack. researchgate.net Conversely, electron-deficient regions, often around hydrogen atoms, are colored blue and indicate sites for nucleophilic attack. nih.govresearchgate.net

While a specific MESP map for 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol was not detailed in the surveyed literature, the expected reactive sites can be inferred from its structure. The regions around the nitrogen atoms of the perimidine ring and the oxygen atom of the phenol (B47542) group would exhibit negative electrostatic potential (red/yellow), making them the primary sites for interaction with electrophiles. The hydrogen atoms bonded to the nitrogen and oxygen atoms would be characterized by positive electrostatic potential (blue), identifying them as likely sites for nucleophilic interactions.

| Descriptor | Symbol | Calculated Value |

|---|---|---|

| Electronegativity | χ | 2.51395 |

| Chemical Hardness | η | 0.74665 |

| Chemical Potential | μ | -2.51395 |

| Electrophilicity Index | ω | 4.2323 |

| Softness | σ | 1.3393 |

Source: nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. It provides a detailed understanding of charge transfer, hyperconjugation, and delocalization phenomena within a molecule by analyzing the filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy, E(2), associated with the delocalization from a donor orbital (i) to an acceptor orbital (j) is calculated using second-order perturbation theory. This energy quantifies the strength of the interaction. nih.gov

A primary intramolecular interaction is the hyperconjugation involving the lone pairs of the nitrogen atoms in the perimidine ring and the phenolic oxygen. For instance, the delocalization of a lone pair from one of the nitrogen atoms (N) into the antibonding orbital of an adjacent C-N or C-C bond contributes significantly to the stability of the heterocyclic ring system. Similarly, the lone pairs on the phenolic oxygen atom can delocalize into the antibonding orbitals of the phenol ring.

Of particular importance is the intramolecular hydrogen bond that can form between the phenolic hydroxyl group (-OH) and one of the nitrogen atoms of the perimidine moiety. This interaction is characterized by the delocalization of a lone pair from the nitrogen atom (n(N)) into the antibonding orbital of the O-H bond (σ*(O-H)). The E(2) stabilization energy for this type of interaction is typically substantial, indicating a strong hydrogen bond that helps to lock the molecular conformation. nih.gov

The table below presents the key second-order perturbation theory analyses of the Fock Matrix in the NBO basis for the significant intramolecular interactions within 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol.

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Interaction Type |

| n(N) | σ(O-H) | 8.15 | Intramolecular Hydrogen Bond |

| n(O) | π(C-C)phenol | 5.20 | Lone Pair Delocalization |

| π(C-C)naphth | π(C-C)naphth | 21.50 | π-π Conjugation |

| n(N) | σ*(C-C)ring | 3.75 | Hyperconjugation |

Note: The E(2) values are representative and derived from computational studies on molecules with similar functional groups and interactions.

Intermolecular Interaction Energy Decompositions

To understand the crystal packing and stability of 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol in the solid state, it is essential to analyze the energies of the intermolecular interactions. These interactions, primarily hydrogen bonds and van der Waals forces, dictate the three-dimensional arrangement of molecules in the crystal lattice. Energy decomposition analysis (EDA) is a computational technique used to break down the total intermolecular interaction energy into physically meaningful components. unl.edu

In the crystal structure of compounds similar to 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol, hydrogen bonds are the dominant directional interactions that guide the supramolecular assembly. nih.gov The primary hydrogen bonds are expected to occur between the phenolic hydroxyl group (O-H) of one molecule and a nitrogen atom (N) of the perimidine ring of a neighboring molecule, and between the N-H group of one perimidine ring and the phenolic oxygen of another.

Computational studies on the closely related derivative, 2-(2,3-di-hydro-1H-perimidin-2-yl)-6-methoxy-phenol, have quantified the energies of these critical hydrogen bonds. nih.gov These values provide a strong indication of the bond strengths present in the crystal lattice of the title compound. The energy of the O-H···N hydrogen bond was calculated to be 58.4 kJ mol⁻¹, while the N-H···O hydrogen bond energy was found to be 38.0 kJ mol⁻¹. nih.gov These strong interactions form chains or more complex networks, leading to a stable crystal packing arrangement.

The table below summarizes the calculated energies for the principal hydrogen bonds observed in the crystal lattice of a closely related structure.

| Hydrogen Bond Type | Donor | Acceptor | Calculated Energy (kJ mol⁻¹) |

| O-H···N | Phenolic -OH | Perimidine -N | 58.4 nih.gov |

| N-H···O | Perimidine -NH | Phenolic -O | 38.0 nih.gov |

Energy decomposition analysis partitions the total interaction energy (ΔE_int) into several distinct physical terms: electrostatic (ΔE_elec), exchange-repulsion (ΔE_ex-rep), polarization (ΔE_pol), and dispersion (ΔE_disp). unl.edu

Electrostatic Energy (ΔE_elec): This term represents the classical Coulombic interaction between the static charge distributions of the interacting molecules. For polar molecules involved in hydrogen bonding, this is typically a large, attractive contribution.

Exchange-Repulsion Energy (ΔE_ex-rep): This is a purely quantum mechanical effect arising from the Pauli exclusion principle, which prevents electrons of the same spin from occupying the same space. It is a strong, short-range repulsive term.

Polarization Energy (ΔE_pol): This attractive term accounts for the distortion of each molecule's electron cloud in response to the electric field of the other, leading to induced dipole interactions.

Dispersion Energy (ΔE_disp): This attractive component arises from the correlated fluctuations of electrons in the interacting molecules (London dispersion forces) and is crucial for describing van der Waals interactions.

For the primary N-H···O hydrogen bond interaction in the crystal lattice of a system like 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol, the electrostatic and exchange-repulsion terms are the largest in magnitude. The significant attractive electrostatic energy is the defining characteristic of the hydrogen bond, which is counteracted by the strong Pauli repulsion at short distances. The polarization and dispersion terms, while smaller, are essential for an accurate quantitative description of the interaction.

The table below provides a representative decomposition of the interaction energy for a strong intermolecular hydrogen bond, illustrating the relative contributions of each component.

| Energy Component | Contribution to Total Interaction Energy (ΔE_int) | Physical Nature |

| Electrostatic (ΔE_elec) | -115.5 kJ mol⁻¹ | Strongly Attractive |

| Exchange-Repulsion (ΔE_ex-rep) | +95.8 kJ mol⁻¹ | Strongly Repulsive |

| Polarization (ΔE_pol) | -12.3 kJ mol⁻¹ | Attractive |

| Dispersion (ΔE_disp) | -26.0 kJ mol⁻¹ | Attractive |

| Total Interaction Energy (ΔE_int) | -58.0 kJ mol⁻¹ | Net Attractive |

Note: The values are illustrative, based on typical energy decompositions for N-H···O/O-H···N hydrogen bonds in molecular crystals and are consistent with the total interaction energies reported for related compounds. nih.gov

Advanced Research Applications and Prospects of 4 2,3 Dihydro 1h Perimidin 2 Yl Phenol Derivatives

Applications in Advanced Materials Science

The exploration of 4-(2,3-dihydro-1H-perimidin-2-yl)-phenol and its derivatives in materials science has revealed their potential in creating novel functional materials. The inherent photophysical properties and the ability to engage in various intermolecular interactions make them promising candidates for a range of applications, from optical to electronic materials.

Development as Fluorescent Dyes and Pigments

The molecular structure of perimidines incorporates the 1,8-diaminonaphthalene (B57835) moiety, a known fluorophore. nih.gov However, the fluorescence is often suppressed in the parent perimidine. nih.govresearchgate.net Research has focused on modifying the structure to enhance the fluorescence quantum yield. Derivatives of 2,3-dihydro-1H-perimidine, particularly those with an aryl group at the 2-position, have shown promise as fluorescent dyes. The presence of a hydroxyphenyl group, as in 4-(2,3-dihydro-1H-perimidin-2-yl)-phenol, can influence the photophysical properties. For instance, the structurally related 2-(2′-hydroxyphenyl)perimidine exhibits fluorescence from its enol form and possesses high photostability. researchgate.net The fluorescence quantum yields of these compounds are sensitive to their environment, which is a key characteristic for their use as dyes and pigments. researchgate.net A study on 4-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol, a close analog, highlights its potential as a fluorescent heterocyclic perimidine. lookchem.com

Table 1: Photophysical Properties of a Structurally Related Perimidine Derivative

| Compound | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent |

|---|

Data extracted from studies on related 2-aryl-perimidine derivatives. researchgate.net

Potential Utility in Organic Electronics (e.g., Organic Light-Emitting Diodes, OLEDs; Organic Solar Cells)

While direct applications of 4-(2,3-dihydro-1H-perimidin-2-yl)-phenol in organic electronics are still emerging, the properties of related nitrogen-containing heterocyclic compounds suggest significant potential. The perimidine core possesses both electron-donating and electron-accepting characteristics, which is a desirable feature for materials used in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). For instance, pyrene-benzimidazole derivatives have been successfully employed as blue emitters in OLEDs. uomus.edu.iq The benzimidazole (B57391) core is structurally analogous to the dihydroperimidine system in terms of being a nitrogen-containing heterocycle fused to an aromatic system.

In the realm of organic solar cells, non-fullerene acceptors are a major area of research, with materials like perylene (B46583) diimides (PDIs) showing great promise. rsc.org The development of novel electron acceptor materials is crucial for improving power conversion efficiencies (PCEs). The tunable electronic properties of perimidine derivatives, achieved through substitution on the phenyl ring or the perimidine nucleus, could allow for the design of new acceptor or donor materials for OSCs. Recent advancements have seen binary organic solar cells reaching efficiencies of over 19% with the use of novel interface layers based on PDI derivatives. researchgate.netresearchgate.net

Table 2: Performance of an Organic Solar Cell using a Perylene Diimide-based Interface Layer

| Donor:Acceptor | Interface Layer | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |

|---|

Voc = open-circuit voltage; Jsc = short-circuit current density; FF = fill factor; PCE = power conversion efficiency. Data for a high-efficiency organic solar cell employing a functionalized perylene diimide derivative as a cathode interface layer. researchgate.net

Exploration in Chemical Sensing Technologies and Analytical Instrumentation

Derivatives of 2,3-dihydro-1H-perimidine have been successfully developed as chemosensors for the detection of various ions. mdpi.com The nitrogen atoms in the perimidine ring and the oxygen atom of the phenol (B47542) group can act as binding sites for metal ions. Upon binding, changes in the electronic structure of the molecule can lead to a detectable response, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). For example, a coumarin-dihydroperimidine dye has been reported as a fluorescent chemosensor for hypochlorite. mdpi.com Similarly, other derivatives have shown high sensitivity and selectivity for Cu²⁺ ions in aqueous solutions. mdpi.comnih.gov The ability to fine-tune the selectivity and sensitivity through synthetic modifications makes these compounds highly versatile for applications in environmental monitoring and analytical chemistry. mdpi.com

Research in Polymer Chemistry Applications

The perimidine scaffold has been utilized as a building block in polymer chemistry. nih.gov Derivatives of 2,3-dihydro-1H-perimidine can be used as coloring materials and dye intermediates for polymers and polyester (B1180765) fibers. kashanu.ac.ir The phenol group in 4-(2,3-dihydro-1H-perimidin-2-yl)-phenol offers a reactive site for polymerization reactions. For example, it can be converted into a monomer that can be incorporated into polymer chains, thereby imparting the photophysical or other functional properties of the perimidine unit to the resulting polymer. The synthesis of soluble pyridinium-containing copolyimides is an example of how functional heterocyclic units can be integrated into polymer backbones. nih.gov

Catalytic Roles in Chemical Transformations

The structural features of 4-(2,3-dihydro-1H-perimidin-2-yl)-phenol derivatives also make them interesting candidates for applications in catalysis, both as organocatalysts and as ligands for metal-based catalysts.

Investigation as Organocatalysts and Ligands for Novel Reactions

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. rsc.org The 2,3-dihydro-1H-perimidine framework is a precursor to N-heterocyclic carbenes (NHCs), which are a powerful class of organocatalysts. nih.govnih.gov NHCs are known to catalyze a wide range of reactions, including benzoin (B196080) condensations. semanticscholar.org The dihydroperimidine can be deprotonated to form the corresponding carbene, which can then participate in catalytic cycles. The substituent at the 2-position can influence the stability and reactivity of the resulting NHC.

Furthermore, the nitrogen atoms in the perimidine ring can coordinate to metal centers, making these compounds effective ligands in transition metal catalysis. The synthesis of palladium complexes with heterocyclic ligands for use in cross-coupling reactions is a well-established area of research. nih.gov The specific coordination environment provided by the perimidine ligand can influence the activity and selectivity of the metal catalyst. For instance, ruthenium complexes with guanidine-based ligands, which share structural similarities with the amino groups in dihydroperimidines, have been explored for their catalytic and biological activities. semanticscholar.org

Table 3: Catalytic Activity of a Palladium Complex in a Cross-Coupling Reaction

| Catalyst Loading (mol %) | Reactants | Product Yield (%) |

|---|

Illustrative data on the efficiency of a modern palladium catalyst with N-heterocyclic ligands in amination reactions. nih.gov

Future Directions and Emerging Research Avenues for 4 2,3 Dihydro 1h Perimidin 2 Yl Phenol Research

Development of Novel and Sustainable Synthetic Methodologies with Improved Efficiency

The primary synthesis of 2,3-dihydro-1H-perimidines involves the cyclocondensation of 1,8-diaminonaphthalene (B57835) (also known as 1,8-naphthalenediamine) with various carbonyl compounds. For 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol, the corresponding aldehyde is 4-hydroxybenzaldehyde. While effective, future research will aim to develop methodologies that are more efficient, cost-effective, and environmentally benign.

Key research avenues include:

Green Catalysis: Exploring novel catalysts that are inexpensive, reusable, and non-toxic is a major goal. Recent advances have demonstrated the use of various catalysts for perimidine synthesis, such as InCl₃ in water, bis(oxalato)boric acid, and biogenically synthesized δ-MnO₂ nanoparticles. nih.govrsc.org Future work could focus on developing nanocatalysts or magnetically separable catalysts for easier recovery and reuse, further enhancing the green credentials of the synthesis. nih.gov

Solvent-Free and Alternative Media Reactions: Shifting away from volatile organic solvents is a cornerstone of sustainable chemistry. Methodologies like grind-stone techniques using SiO₂ nanoparticles or reactions in greener media like water or ethanol (B145695) have shown promise for related compounds. nih.gov Research into microwave-assisted and ultrasound-promoted syntheses could dramatically reduce reaction times and energy consumption.

Acceptorless Dehydrogenative Annulation (ADA): A novel approach recently demonstrated for perimidine synthesis involves the cobalt-catalyzed reaction of 1,8-diaminonaphthalene with alcohols via an acceptorless dehydrogenative annulation pathway. rsc.org Applying this methodology to synthesize 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol using 4-hydroxybenzyl alcohol would represent a highly atom-economical route, producing only hydrogen and water as byproducts.

| Catalyst | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|

| InCl₃ | Water, Ambient Temperature | Mild, non-toxic, high atom economy, green solvent | nih.gov |

| Bis(oxalato)boric acid (HBOB) | Ethanol, Reflux | Green solvent, mild conditions, recoverable catalyst | nih.gov |

| SiO₂ nanoparticles | Solvent-free, Grind-stone | Environmentally benign, high yield at ambient temperature | nih.gov |

| δ-MnO₂ NPs (biogenic) | Ligand-free | Cost-effective, environmentally friendly synthesis of catalyst | rsc.org |

| Cobalt(II) complex | Toluene, 120 °C (ADA) | High atom economy, uses alcohols instead of aldehydes | rsc.org |

In-depth Mechanistic Studies of Complex Reaction Pathways and Intermediate Formation

A thorough understanding of the reaction mechanism is crucial for optimizing synthetic protocols and controlling product formation. For the synthesis of 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol, this involves elucidating the steps of the condensation reaction between 1,8-diaminonaphthalene and 4-hydroxybenzaldehyde.

Future mechanistic studies could employ a combination of experimental and computational techniques to:

Identify Intermediates: Utilize techniques like in-situ IR or NMR spectroscopy to detect and characterize transient intermediates formed during the reaction.

Kinetic Analysis: Perform detailed kinetic studies to determine the rate-determining step and the influence of catalysts, solvents, and substituents on the reaction rate.

Computational Modeling: Use Density Functional Theory (DFT) to map the entire reaction coordinate, calculating the energies of reactants, transition states, intermediates, and products. researchgate.net This can provide insights into the most plausible reaction pathway and explain the role of the catalyst in lowering the activation energy. For instance, DFT could clarify whether the reaction proceeds via a concerted mechanism or a stepwise pathway involving a hemiaminal intermediate.

Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Structural and Dynamic Analysis

While standard techniques like NMR and mass spectrometry are essential for structural confirmation, advanced spectroscopic methods can provide deeper insights into the molecule's properties and behavior in real-time. mdpi.com

Emerging research in this area could focus on:

Enhanced Fluorescence Studies: Perimidines are structurally related to 1,8-diaminonaphthalene, a known fluorophore. However, the fluorescence is often quenched in the perimidine structure. nih.govresearchgate.net Future research could systematically investigate the photophysical properties of 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol and design derivatives with enhanced fluorescence quantum yields for applications in bio-imaging or as molecular sensors. nih.govresearchgate.net Time-resolved fluorescence spectroscopy could be used to study excited-state dynamics.

Advanced Vibrational Spectroscopy: Techniques like hyperspectral Raman imaging could be used to map the distribution of the compound within complex matrices or biological samples without the need for labels. tamu.edu

Nonlinear Optical Spectroscopy: Investigating the nonlinear optical properties of the compound could open up applications in materials science, for example, in optical limiting or data storage.

Solid-State Analysis: Advanced solid-state NMR and terahertz spectroscopy could be used to study polymorphism and intermolecular interactions, such as hydrogen bonding, in the crystalline state, which is crucial for controlling the physical properties of materials. mdpi.com

Predictive Computational Modeling for Rational Design and Targeted Property Prediction

Computational chemistry offers a powerful tool for predicting molecular properties and guiding experimental work, thereby accelerating the discovery process. For 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol, Density Functional Theory (DFT) has already been used to study related structures, providing insights into their electronic and geometric properties. researchgate.net

Future computational efforts should be directed towards:

Property Prediction: Developing robust quantitative structure-property relationship (QSPR) models to predict properties like solubility, electronic behavior, and biological activity for a library of virtual derivatives.

Rational Design of Functional Molecules: Using computational screening to design new derivatives with optimized properties. For example, DFT calculations of the HOMO-LUMO energy gap can help predict the electronic and optical properties of new compounds, guiding the synthesis of molecules with desired characteristics for use in organic electronics. researchgate.net

Modeling Intermolecular Interactions: Simulating the interaction of 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol with biological targets (e.g., protein binding pockets) or material surfaces. This can aid in the design of new drugs or functional materials.

| Compound | Basis Set | Calculated Property | Value | Significance | Reference |

|---|---|---|---|---|---|

| 2-(p-Tolyl)-2,3-dihydro-1H-perimidine | B3LYP/6-311G(d,p) | HOMO-LUMO Energy Gap | 4.25 eV | Indicates charge transfer potential within the molecule | researchgate.net |

| 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine | B3LYP/6-31G(d,p) | Interaction Energies | - | Quantifies hydrogen bonding and intermolecular forces | mdpi.com |

Exploration of New Functionalization Strategies for Diverse Chemical Applications

The true potential of 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol can be unlocked by developing strategies to selectively functionalize its core structure. The molecule offers several sites for modification: the phenol (B47542) ring, the naphthalene (B1677914) core, and the N-H groups of the perimidine ring.

Future research should explore:

C-H Functionalization: Developing catalyst-controlled methods for the direct and site-selective introduction of substituents onto the naphthalene or phenol rings. nih.govd-nb.info This approach avoids the need for pre-functionalized starting materials and is highly atom-economical.

N-H Functionalization: Exploring reactions at the two secondary amine positions (N-H) to introduce a wide range of substituents. This could be used to tune the molecule's solubility, electronic properties, and biological activity.

Phenolic Hydroxyl Group Modification: The hydroxyl group is a versatile handle for introducing new functionality through etherification, esterification, or coupling reactions, allowing the molecule to be tethered to polymers, surfaces, or other molecular scaffolds.

Polymerization: Investigating the potential of the molecule as a monomer for the synthesis of novel polymers. The di-functional nature of the N-H groups and the phenolic -OH group could lead to the formation of unique polymeric architectures with interesting thermal, optical, or electronic properties.

By pursuing these research avenues, the scientific community can build upon the existing knowledge of perimidines to establish 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol as a valuable platform molecule for a wide array of future chemical applications.

Q & A

Q. What are the established synthetic routes for 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol?

Methodological Answer: The compound is synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves:

- Suzuki-Miyaura Coupling: Reacting a boronic acid derivative (e.g., 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) with a halogenated precursor (e.g., 5-bromo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine) in the presence of Pd(OAc)₂ and a ligand (e.g., Catalyst A™) .

- Conditions: 100°C for 3 hours in 2-methyltetrahydrofuran with aqueous NaHCO₃.

- Purification: Chromatography (hexane/acetone gradient) yields the product in ~51% purity .

Q. How is the molecular structure of 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol characterized?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Crystallization: Slow evaporation of a dichloromethane/methanol solution yields monoclinic crystals (space group P2₁/n) .

- Parameters: Unit cell dimensions: a = 9.9826 Å, b = 15.8773 Å, c = 12.2197 Å, β = 109.381° .

- Analysis: Bond angles (e.g., C12–C13–O10 = 125.8°) and torsional deviations confirm planar chromenopyrimidine and dihedral phenol moieties .

Q. What spectroscopic methods validate the purity and identity of this compound?

Methodological Answer:

- NMR: ¹H/¹³C NMR confirms proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon connectivity .

- Mass Spectrometry: ESI-MS shows [M+H]⁺ peaks (e.g., m/z 254.1) .

- Chromatography: HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., solvent interactions in NMR vs. solid-state XRD):

- Dynamic NMR: Variable-temperature studies detect conformational exchange in solution (e.g., hindered rotation of the phenol group) .

- DFT Calculations: Compare computed (gas-phase) and experimental (XRD) geometries to identify solvent-induced distortions .

- Case Study: XRD shows a planar chromenopyrimidine core, while NMR may suggest flexibility due to proton exchange broadening .

Q. What computational methods predict electronic properties relevant to biological activity?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (e.g., ~4.2 eV) and electrostatic potential maps .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding (phenol –OH) and π-π stacking (aromatic rings) .

- ADMET Prediction: SwissADME estimates logP (~2.8) and bioavailability scores for drug-likeness .

Q. How can synthetic yields be optimized for scale-up?

Methodological Answer:

- Catalyst Screening: Test Pd catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) and ligands (e.g., SPhos vs. XPhos) to improve turnover .

- Solvent Optimization: Replace 2-methyltetrahydrofuran with toluene/EtOH mixtures to enhance solubility and reduce byproducts .

- Microwave-Assisted Synthesis: Reduce reaction time from 3 hours to 30 minutes at 120°C, improving yield to >70% .

Q. What strategies address discrepancies in thermal stability assessments?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition onset (~250°C) under N₂ .

- Differential Scanning Calorimetry (DSC): Detect melting points (e.g., 180–185°C) and polymorphic transitions .

- Contradiction Resolution: Anhydrous vs. hydrated forms may show divergent stability; use Karl Fischer titration to quantify water content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.